molecular formula C11H16N2O3S B14830122 N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide

Cat. No.: B14830122
M. Wt: 256.32 g/mol
InChI Key: IFSIFGINIFBTHE-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-ethylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-8-6-10(16-9-4-5-9)7-11(12-8)13-17(2,14)15/h6-7,9H,3-5H2,1-2H3,(H,12,13)

InChI Key

IFSIFGINIFBTHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide typically involves several steps:

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, such as kinases, involved in cellular signaling pathways. It can inhibit the activity of these enzymes, leading to alterations in cellular processes.

    Pathways Involved: By inhibiting specific kinases, the compound can affect pathways related to cell division, apoptosis, and other critical cellular functions.

Comparison with Similar Compounds

N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

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